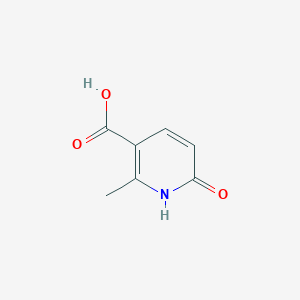

6-Hydroxy-2-methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBQPFRWFDTJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways Involving 6 Hydroxy 2 Methylnicotinic Acid

Microbial Biosynthesis Pathways of Nicotinic Acid Derivatives

Nicotinic acid, a form of vitamin B3, and its derivatives are crucial molecules in various biological processes. Microorganisms have evolved diverse metabolic pathways to synthesize and degrade these compounds, some of which lead to the formation of 6-hydroxy-2-methylnicotinic acid and related structures.

Elucidation of Pathways in Bacterial Strains (e.g., Ralstonia, Burkholderia, Pseudomonas, Bacillus)

The aerobic degradation of nicotinic acid has been a subject of extensive research, particularly in bacteria, where it serves as a model for understanding the breakdown of N-heterocyclic aromatic compounds. pnas.org In many aerobic bacteria, the initial step in nicotinic acid catabolism is its hydroxylation to 6-hydroxynicotinic acid (6-HNA). nsf.govjmb.or.krnih.gov

In Pseudomonas putida KT2440, a gene cluster, designated nic, is responsible for the aerobic degradation of nicotinic acid. pnas.org The genes nicA and nicB encode the two components of a nicotinic acid hydroxylase, which catalyzes the conversion of nicotinic acid to 6-HNA. pnas.org This enzyme exhibits high specificity for nicotinic acid. pnas.org Subsequent to its formation, 6-HNA is further metabolized. For instance, in multiple aerobic bacteria, 6-HNA undergoes decarboxylative hydroxylation to 2,5-dihydroxypyridine (B106003) (2,5-DHP), a reaction catalyzed by the flavin-dependent 6-hydroxynicotinate 3-monooxygenase (NicC). nsf.gov The genes for these enzymatic steps have been identified in several bacterial species, including Pseudomonas putida KT2440, Bordetella bronchiseptica RB50, and Bacillus niacini. researchgate.net

Ralstonia species also play a role in nicotinic acid metabolism. For example, Ralstonia eutropha H16 possesses a novel nitrilase gene (REH16) that, when overexpressed in E. coli, can completely hydrolyze 3-cyanopyridine (B1664610) to nicotinic acid. nih.govresearchgate.net While this is a synthetic pathway, it highlights the enzymatic machinery available in Ralstonia for modifying pyridine (B92270) derivatives. Furthermore, some betaproteobacteria like Ralstonia solanacearum are notable for encoding multiple salvage pathways for nicotinamide (B372718), a related compound. brennerlab.net

Studies with Bacillus species have shown that the initial two enzymes for nicotinic acid dissimilation are coordinately induced, with 6-hydroxynicotinic acid appearing to be the actual inducer. nih.gov Bacillus subtilis has also been engineered for the biosynthesis of β-nicotinamide mononucleotide (NMN) from glucose, demonstrating its metabolic capacity for producing complex nicotinic acid derivatives. frontiersin.org

The co-occurrence of degradation pathways for both nicotine (B1678760) and nicotinic acid has been observed in Pseudomonas sp. strain JY-Q. nih.gov This strain possesses an alternative pathway for the catabolism of 3-succinoyl-pyridine (SP), a nicotine degradation intermediate. The nicotinic acid hydroxylase (NicAB) in this strain, in addition to its primary role, can also transform SP into 6-hydroxy-3-succinoyl-pyridine (HSP). nih.gov

Biosynthetic Routes in Fungal Species (e.g., Aspergillus nidulans)

The filamentous fungus Aspergillus nidulans is capable of utilizing nicotinic acid and its oxidation products, 6-hydroxynicotinic acid and 2,5-dihydroxypyridine, as sole nitrogen sources. royalsocietypublishing.org This organism possesses a complete eukaryotic pathway for nicotinate (B505614) utilization, which is notably different from those found in bacteria. nih.gov The pathway involves a gene cluster (hxn) that is co-regulated by a specific transcription factor. nih.gov

A key finding in A. nidulans is that 6-hydroxynicotinic acid, not nicotinic acid itself, is the true inducer of purine (B94841) hydroxylase II. nih.gov This enzyme is involved in the nicotinate utilization pathway. royalsocietypublishing.org The metabolism of nicotinate in A. nidulans involves several enzymatic steps and metabolic intermediates that have no equivalents in prokaryotic pathways. nih.gov Two novel metabolites, 3-hydroxypiperidine-2,6-dione (B13845703) and 5,6-dihydroxypiperidine-2-one, have been identified in this fungus. nih.gov The hydrolytic ring opening of the latter results in α-hydroxyglutaramate, another compound not seen in bacterial pathways. nih.gov This highlights a case of convergent evolution, where fungi and bacteria have independently developed pathways for the degradation of N-heterocyclic compounds. royalsocietypublishing.orgnih.gov

Characterization of Enzymes Involved in this compound Metabolism

The metabolism of nicotinic acid and its derivatives is orchestrated by a suite of specialized enzymes. Key among these are hydroxylases and oxidoreductases that catalyze critical steps in the degradation pathways.

Nicotinate Hydroxylase and Oxidoreductase Studies

Nicotinate dehydrogenase (NDHase), also known as nicotinic acid hydroxylase, is a crucial oxidoreductase found in various microorganisms that can grow on nicotinic acid. jmb.or.kr This enzyme catalyzes the hydroxylation of nicotinic acid at the C6 position to produce 6-hydroxynicotinic acid. jmb.or.krnih.gov NDHase is often a complex enzyme, requiring the involvement of an electron transport chain on the cell membrane, which typically includes iron-sulfur proteins (Fe-S), flavin adenine (B156593) dinucleotide (FAD), and molybdenum-binding proteins. nih.gov

In Pseudomonas putida, the nicotinic acid hydroxylase is a two-component enzyme encoded by the nicA and nicB genes. pnas.org The small subunit, NicA, contains conserved motifs for binding [2Fe-2S] clusters, while the large subunit, NicB, possesses unique features not previously reported in other hydroxylases of N-heterocyclic aromatic compounds. pnas.org

The enzyme from Clostridium barkeri is particularly noteworthy as it contains selenium coordinated with molybdenum, which is essential for its catalytic activity. pnas.orgunl.edu This selenium- and molybdenum-containing nicotinic acid hydroxylase also contains FAD and iron-sulfur clusters as cofactors. pnas.orgwikipedia.org

NDHases from different sources can exhibit varying substrate preferences. For example, the enzyme from Comamonas testosteroni JA1 can hydroxylate both nicotinic acid and 3-cyanopyridine at the C6 position. jmb.or.kr

Mechanism of Action of 6-Hydroxynicotinate 3-Monooxygenase (NicC)

6-Hydroxynicotinate 3-monooxygenase (NicC) is a flavin-dependent monooxygenase that plays a pivotal role in the aerobic degradation of nicotinic acid in bacteria. nsf.govnih.govacs.org It catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to form 2,5-dihydroxypyridine (2,5-DHP), with the concurrent oxidation of NADH. nsf.govnih.govacs.org NicC is classified as a Group A FAD-dependent monooxygenase. nsf.gov

The catalytic cycle of NicC is a multistep process. nih.gov It involves the binding of 6-HNA, followed by the binding of NADH and the reduction of FAD. nih.gov This is then followed by the binding of O2, the formation of a C4a-hydroperoxy-flavin intermediate, substrate hydroxylation, and finally, the regeneration of the flavoenzyme. nih.gov Kinetic analyses have provided evidence for the involvement of both C4a-hydroperoxy-flavin and C4a-hydroxy-flavin intermediates during catalysis. nih.gov

Studies involving active site variants of NicC from Bordetella bronchiseptica RB50 have identified Tyr215 and His47 as critical residues for both binding 6-HNA and for coupling the formation of the products, 2,5-DHP and NAD+. nih.govacs.org The proposed mechanism involves an electrophilic aromatic substitution where the His47-Tyr215 pair may act as a general base to facilitate substrate hydroxylation. nih.govacs.org

Substrate Specificity and Enzyme Kinetics Research

The substrate specificity of enzymes in the nicotinic acid metabolic pathways has been a focus of research. Nicotinate hydroxylase from Pseudomonas putida is highly specific for nicotinic acid. pnas.org In contrast, nicotinate dehydrogenase from Clostridium barkeri can act on a variety of nicotinate analogues, including pyrazine-2-carboxylate (B1225951) and 6-methylnicotinate (B8608588). genome.jp

The catalytic efficiency of 6-hydroxynicotinate 3-monooxygenase (NicC) from Bordetella bronchiseptica RB50 is significantly higher for its natural substrate, 6-HNA, compared to a homocyclic analogue, 4-hydroxybenzoic acid, which is hydroxylated and decarboxylated with a 420-fold lower catalytic efficiency. nih.govacs.org

Kinetic studies on nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, have revealed them to be efficient catalysts with kcat values typically greater than 1 s⁻¹ and low Km values for nicotinamide, generally in the range of 2–110 μM. acs.orgpsu.edu

Genetic Basis and Regulation of Biosynthetic Gene Clusters

The scientific literature does not currently contain detailed characterizations of specific biosynthetic gene clusters (BGCs) dedicated to the natural production of this compound. BGCs are typically groups of genes in an organism's genome that are co-located and involved in the production of a specific secondary metabolite. While the direct genetic blueprint for this compound's biosynthesis remains unelucidated, research into related compounds and enzymatic capabilities of certain microorganisms provides insight into the potential genetic basis for its formation.

Studies have focused on bacterial strains capable of modifying nicotinic acid derivatives. For instance, several bacterial strains have been isolated for their ability to degrade 6-methylnicotinic acid. nih.gov One such bacterium, identified as Ralstonia/Burkholderia sp. strain DSM 6920, is notable for its ability to hydroxylate 6-methylnicotinate. However, the primary characterized activity is the regioselective hydroxylation at the C2 position, yielding 2-hydroxy-6-methylnicotinic acid, not the 6-hydroxy isomer. nih.gov This reaction is catalyzed by the enzyme 6-methylnicotinate-2-oxidoreductase. nih.gov

This enzyme is a complex molybdenum-containing protein. researchgate.net The genetic basis for this enzyme is found within the metabolic gene clusters of the bacterium, though a full BGC dedicated to a pathway involving this compound has not been identified. The regulation of these genes is typically induced by the presence of the substrate, such as 6-methylnicotinate. nih.govresearchgate.net

While the direct synthesis of this compound is not the primary reported function, the broad substrate capabilities of hydroxylating enzymes from microorganisms suggest that under certain conditions or with engineered enzymes, the formation of various hydroxylated isomers of methylnicotinic acid is feasible. The regulation of such pathways would likely be linked to the organism's carbon and nitrogen metabolism, with the expression of the necessary enzymes being triggered by the availability of the specific pyridine precursor. biorxiv.org

Table 1: Enzymes and Organisms Related to the Biotransformation of Nicotinic Acid Derivatives

| Enzyme/Organism | Substrate | Product(s) | Genetic Information Context |

| Ralstonia/Burkholderia sp. strain DSM 6920 | 6-Methylnicotinate | 2-Hydroxy-6-methylnicotinic acid | Contains gene for 6-methylnicotinate-2-oxidoreductase. nih.gov |

| Nicotinic acid dehydrogenase (NDH) from Ralstonia/Burkholderia sp. DSM 6920 | Nicotinic acid, 6-Methylnicotinic acid | 2-Hydroxynicotinic acid, 2-Hydroxy-6-methylnicotinic acid | Enzyme is a trimer with subunits of 75, 30, and 16 kDa; contains molybdenum. researchgate.net |

| Pseudomonas aeruginosa | Nicotinic acid | 6-Hydroxynicotinic acid | Used as a biomarker for detecting P. aeruginosa infections. hmdb.ca |

Precursor Incorporation Studies in Biological Systems

Direct precursor incorporation studies to elucidate the biosynthetic pathway of this compound have not been reported in the scientific literature. However, extensive research on the biosynthesis of its parent molecule, nicotinic acid (Vitamin B3), provides a foundational understanding of how the core pyridine ring structure is assembled in various organisms. These studies often utilize isotopically labeled precursors to trace their incorporation into the final molecule.

In most bacteria and plants, nicotinic acid is synthesized from aspartate and a C3 compound derived from glycolysis. In fungi and animals, the pathway typically begins with tryptophan. kyoto-u.ac.jp For example, in Neurospora, studies have shown that hydroxyanthranilic acid is an intermediate in the biosynthesis of nicotinic acid from tryptophan. pnas.org

The degradation of nicotinic acid in many organisms proceeds through 6-hydroxynicotinic acid, which could be considered a structural analog of the compound of interest (lacking the methyl group). hmdb.caresearchgate.net Studies on the plant Lotus japonicus using [14C]nicotinamide and [14C]nicotinic acid as precursors have been conducted to understand the formation of trigonelline (B31793) (N-methylnicotinic acid). researchgate.net These studies indicate that in plants, the degradation of nicotinic acid does not appear to proceed via free 6-hydroxynicotinic acid. researchgate.net

Given that this compound contains a methyl group, its biosynthesis would necessitate a methylation step, likely involving a methyltransferase enzyme and a methyl donor such as S-adenosyl-L-methionine (SAM). The precursor to be methylated would likely be a hydroxylated nicotinic acid derivative. However, without direct experimental evidence, the precise stage of methylation and the specific precursors remain speculative.

Table 2: Documented Precursors in the Biosynthesis of Nicotinic Acid

| Precursor | Organism(s) | Pathway |

| Tryptophan | Animals, Neurospora (fungi) | Tryptophan degradation pathway (via Kynurenine) kyoto-u.ac.jppnas.org |

| Aspartate & Dihydroxyacetone phosphate (B84403) | E. coli (bacteria), Plants | Aspartate pathway kyoto-u.ac.jp |

| Glycerol & Succinate | Bacteria | Alternative pathway leading to quinolinic acid kyoto-u.ac.jp |

| Hydroxyanthranilic acid | Neurospora (fungi) | Intermediate from Tryptophan pnas.org |

Metabolism, Degradation, and Biotransformation Studies of 6 Hydroxy 2 Methylnicotinic Acid

Microbial Degradation Pathways of the Pyridine (B92270) Ring

Microorganisms have evolved diverse and efficient strategies to utilize pyridine compounds as sources of carbon, nitrogen, and energy. The degradation of the pyridine ring of 6-hydroxy-2-methylnicotinic acid is a key area of investigation, revealing specific enzymatic reactions and metabolic intermediates.

The microbial breakdown of this compound proceeds through a series of intermediate metabolites as the pyridine ring is processed. In the bacterium Alcaligenes faecalis JQ135, the degradation of the related compound picolinic acid starts with hydroxylation to 6-hydroxypicolinic acid. nih.gov This is then further hydroxylated to 3,6-dihydroxypicolinic acid, which is subsequently converted to 2,5-dihydroxypyridine (B106003). nih.gov This latter compound is a common intermediate in the degradation of various pyridine derivatives.

In the degradation of nicotinic acid by Aspergillus nidulans, the initial product is 6-hydroxynicotinic acid, which is then converted to 2,5-dihydroxypyridine. nih.gov Further downstream, novel metabolites such as 5,6-dihydroxypiperidine-2-one and 3-hydroxypiperidine-2,6-dione (B13845703) have been identified, showcasing the unique metabolic capabilities of this eukaryotic microorganism. nih.gov Hydrolytic ring opening of these intermediates leads to the formation of α-hydroxyglutaramate. nih.gov

It is important to note that in some organisms, such as plant cell cultures of parsley, the catabolism of nicotinic acid does not proceed via 6-hydroxynicotinic acid as an intermediate, indicating alternative degradation routes exist in the biological world. nih.gov

| Initial Substrate | Key Intermediate(s) | Organism |

|---|---|---|

| Picolinic Acid | 6-Hydroxypicolinic acid, 3,6-dihydroxypicolinic acid, 2,5-dihydroxypyridine | Alcaligenes faecalis JQ135 |

| Nicotinic Acid | 6-Hydroxynicotinic acid, 2,5-dihydroxypyridine, 5,6-dihydroxypiperidine-2-one, 3-hydroxypiperidine-2,6-dione, α-hydroxyglutaramate | Aspergillus nidulans |

The cleavage of the stable pyridine ring is a critical step in its degradation and is catalyzed by specific enzymes. In Alcaligenes faecalis JQ135, the conversion of 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine is carried out by a decarboxylase named PicC. nih.gov The subsequent degradation of 2,5-dihydroxypyridine to fumaric acid involves a dioxygenase (PicD), a deformylase (PicE), an amidohydrolase (PicF), and an isomerase (PicG). nih.gov

In the degradation of angucyclines, a class of polyketide natural products, oxygenases play a crucial role in preparing the molecule for ring cleavage. For instance, the enzyme LugOI is essential for a specific oxidation, and LugOII reduces a keto group, creating a key intermediate for C-ring cleavage. nih.gov Another oxygenase, LugOIII, then introduces an epoxide group, which is stabilized by the enzyme LugOV, setting the stage for the subsequent cleavage. nih.gov While not directly involving this compound, this illustrates the general enzymatic strategies for cleaving cyclic structures.

The initial hydroxylation of nicotinic acid to 6-hydroxynicotinic acid in many bacteria is catalyzed by molybdenum-containing enzymes known as nicotinate (B505614) hydroxylases. nih.gov In Aspergillus nidulans, the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine is catalyzed by the monooxygenase HxnX. nih.gov

| Enzyme | Function | Organism/Pathway |

|---|---|---|

| PicC (Decarboxylase) | Converts 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine | Alcaligenes faecalis JQ135 |

| PicD (Dioxygenase) | Degrades 2,5-dihydroxypyridine | Alcaligenes faecalis JQ135 |

| Nicotinate Hydroxylases | Hydroxylate nicotinic acid to 6-hydroxynicotinic acid | Various bacteria |

| HxnX (Monooxygenase) | Converts 6-hydroxynicotinic acid to 2,5-dihydroxypyridine | Aspergillus nidulans |

Role of this compound as a Metabolite in Model Organisms

While direct studies on this compound as a metabolite in model organisms are limited, the closely related compound 6-hydroxynicotinic acid is a known metabolite in various systems. In the context of cocoa consumption, 6-hydroxynicotinic acid, a metabolite of nicotinic acid (vitamin B3), has been identified in human urine. acs.org

In the plant kingdom, trigonelline (B31793) (N-methylnicotinic acid) is synthesized from nicotinic acid and can be degraded, although the precise pathways are not fully elucidated. researchgate.netjmp.ir Studies in plant cell cultures have shown that the degradation of nicotinic acid does not always involve 6-hydroxynicotinic acid as a free intermediate, suggesting that it may be part of a conjugated molecule or that alternative pathways exist. jmp.ir For example, in tea plants, nicotinic acid can be converted to nicotinic acid N-glucoside before catabolism. researchgate.net

Biotransformation Applications for Diversification of Pyridine Scaffolds

The enzymatic machinery of microorganisms that degrade pyridine compounds can be harnessed for biotechnological purposes, specifically for the diversification of pyridine scaffolds. Pyridine and its derivatives are important structural motifs in many pharmaceuticals and agrochemicals. dovepress.com

Biotransformation using whole microbial cells or isolated enzymes offers a green and highly selective alternative to traditional chemical synthesis for modifying pyridine rings. For example, resting cells of Ralstonia/Burkholderia sp. strain DSM 6920, which can grow on 6-methylnicotinate (B8608588), have been used to produce a variety of hydroxylated heterocyclic carboxylic acids. researchgate.netnih.gov This strain's 6-methylnicotinate-2-oxidoreductase can regioselectively hydroxylate substrates like nicotinic acid to 2-hydroxynicotinic acid. researchgate.netnih.gov

The biotransformation of 2-amino-4-methyl-3-nitropyridine (B139313) by the fungus Cunninghamella elegans yields several hydroxylated products, demonstrating the potential to introduce functional groups at various positions on the pyridine ring. researchgate.net Similarly, the bacterium Yersinia pseudotuberculosis MTCC 5129 can be used for the biotransformation of nicotinic acid to 6-hydroxynicotinic acid. google.com These examples highlight the utility of microbial systems in generating a diverse array of pyridine derivatives that can be used as building blocks for new drugs and other valuable chemicals.

Convergent Evolution of Catabolic Pathways in Microorganisms

The independent evolution of similar metabolic capabilities in distantly related organisms is a fascinating phenomenon known as convergent evolution. The degradation pathways of nicotinic acid and its derivatives provide a clear example of this.

Different aerobic and anaerobic pathways for nicotinic acid breakdown have been identified in various bacteria. nih.gov The eukaryotic pathway in Aspergillus nidulans, while sharing the common intermediate 6-hydroxynicotinic acid, employs several enzymatic steps and produces metabolites that have no known prokaryotic equivalents. nih.gov This suggests that the fungal pathway for nicotinate utilization evolved independently from the bacterial ones. nih.gov

The enzymes involved in these pathways also show signs of convergent evolution. For instance, the nicotinate hydroxylase enzymes, which catalyze the initial step in many bacterial degradation pathways, are thought to have evolved independently multiple times. nih.gov This independent emergence of similar catabolic functions underscores the strong selective pressure on microorganisms to utilize abundant environmental compounds like pyridine derivatives.

Chemical Derivatives of 6 Hydroxy 2 Methylnicotinic Acid and Applications in Organic Synthesis

Synthesis of Novel Analogs and Derivatives

6-Hydroxy-2-methylnicotinic acid serves as a versatile starting material for the synthesis of a wide array of novel analogs and derivatives. Its inherent structural features, including the hydroxyl, methyl, and carboxylic acid groups on a pyridine (B92270) ring, provide multiple sites for chemical modification.

Functional Group Interconversions and Modifications

The functional groups of this compound can be readily interconverted to produce a variety of derivatives. The carboxylic acid can be converted to esters, amides, or other related functional groups. For instance, esterification with methanol (B129727) yields methyl 2-hydroxy-6-methylnicotinate. smolecule.com The hydroxyl group can be alkylated, for example, through methylation with dimethyl sulfate (B86663) or methyl iodide to produce 2-methoxy-6-methylnicotinic acid.

Halogenation of the pyridine ring is another key modification. For example, chlorination can lead to the formation of compounds like 6-chloro-5-hydroxy-2-methylnicotinic acid. bldpharm.com These halogenated derivatives can then undergo further reactions, such as nucleophilic substitution, to introduce other functionalities. The methyl group can also be a site for modification, such as oxidation to an aldehyde or carboxylic acid. mdpi.com

Common functional group interconversion reactions include:

Esterification: Conversion of the carboxylic acid to an ester. smolecule.com

Alkylation: Modification of the hydroxyl group to an ether.

Halogenation: Introduction of halogen atoms onto the pyridine ring. bldpharm.com

Oxidation: Conversion of the methyl group to other oxidized forms. mdpi.com

These interconversions are crucial for creating a library of derivatives with diverse chemical properties and potential applications.

Strategic Approaches in Retrosynthetic Analysis for Derivatives

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex derivatives of this compound. This strategy involves mentally breaking down the target molecule into simpler, commercially available starting materials. Key disconnections often involve the functional groups attached to the pyridine ring.

For instance, in synthesizing a complex derivative, one might first consider the formation of the pyridine ring itself or, more commonly, start with a pre-formed pyridine scaffold like this compound and plan the sequence of functional group modifications. dokumen.pub The choice of synthetic route often depends on the desired regioselectivity and the compatibility of functional groups with the reaction conditions.

A common retrosynthetic approach for a substituted this compound derivative might involve the following key steps:

Disconnecting the substituents: Breaking the bonds between the pyridine ring and its various substituents.

Identifying key intermediates: Recognizing strategic intermediates that can be synthesized from simpler precursors.

Planning the forward synthesis: Devising a step-by-step reaction sequence based on the retrosynthetic analysis.

This systematic approach allows for the logical design of synthetic pathways to a wide range of derivatives.

This compound as a Synthetic Building Block

The unique chemical structure of this compound makes it a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures. smolecule.comcymitquimica.com

Incorporation into Complex Molecular Architectures

This compound can be incorporated into larger, more complex molecules through various chemical reactions. smolecule.com Its functional groups provide handles for coupling with other molecules. For example, the carboxylic acid can be activated and reacted with amines to form amides, linking the pyridine core to other molecular fragments. This approach has been utilized in the synthesis of potential therapeutic agents. smolecule.com

The pyridine nitrogen and the hydroxyl group can also participate in cyclization reactions to form fused heterocyclic systems. These complex structures are often of interest in medicinal chemistry and materials science.

Design and Synthesis of Ligands for Coordination Chemistry

The presence of the carboxylic acid and the hydroxyl group makes this compound and its derivatives excellent ligands for coordinating with metal ions. cymitquimica.comresearchgate.netresearchgate.net The molecule can act as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the carboxylate and the hydroxyl group. ijcps.org This property is particularly useful in the design of coordination complexes with specific electronic and magnetic properties.

Researchers have synthesized and characterized a variety of metal complexes with this compound and its derivatives. researchgate.netijcps.orgrsc.org These complexes have been investigated for their potential applications in areas such as catalysis and materials science. The ability to tune the electronic properties of the ligand by modifying the substituents on the pyridine ring allows for the fine-tuning of the properties of the resulting metal complexes. rsc.org

| Metal Ion | Coordination Complex Formula | Reference |

| Co(II) | Na₂[Co(H₆MnicO)₂Cl₂] | ijcps.org |

| Ni(II) | Na₂[Ni(H₆MnicO)₂Cl₂] | ijcps.org |

| Cu(II) | Na₂[Cu(H₆MnicO)₂Cl₂] | ijcps.org |

| Mn(II) | {[MnNa(μ₃-6m2onic)₂(μ-6m2onic)(MeOH)]·H₂O·MeOH}n | rsc.org |

| Co(II) | {Co₂Na₂(μ₃-6m2onic)₂(μ-6m2onic)₂(μ-H₂O)(H₂O)₆₂}n | rsc.org |

| Ni(II) | {Ni₂Na₂(μ₃-6m2onic)₂(μ-6m2onic)₂(μ-H₂O)(H₂O)₆₂}n | rsc.org |

| Cu(II) | 2[Cu₂(6m2onic)₃(μ-6m2onic)(MeOH)]·[Cu₂(6m2onic)₂(μ-6m2onic)₂]·2[Cu(6m2onic)₂(MeOH)]·32H₂O | rsc.org |

| Cu(II) | {[Cu(μ-6m2onic)₂]·6H₂O}n | rsc.org |

Applications in Material Science Research

The derivatives of this compound are finding applications in material science. smolecule.com The ability to form stable coordination complexes and to be incorporated into larger polymeric structures makes them interesting candidates for the development of new materials with tailored properties. For example, coordination polymers based on this scaffold could exhibit interesting magnetic or optical properties. Furthermore, the introduction of specific functional groups can be used to control the self-assembly of these molecules into well-defined nanostructures.

Advanced Analytical and Spectroscopic Research Methodologies for 6 Hydroxy 2 Methylnicotinic Acid

Structural Elucidation Techniques

The precise determination of the molecular structure and properties of 6-Hydroxy-2-methylnicotinic acid relies on a combination of advanced spectroscopic and analytical techniques. These methods provide critical insights into its three-dimensional arrangement, the nature of its chemical bonds, and its electronic characteristics.

X-ray Crystallography for Molecular Structure and Conformation

X-ray crystallography is a definitive technique for determining the solid-state structure of a molecule. While a specific crystal structure for this compound is not widely reported, analysis of its close analogue, 6-Methylnicotinic acid, provides significant insights. In the crystal structure of 6-Methylnicotinic acid, all non-hydrogen atoms are nearly coplanar, with an r.m.s. deviation of 0.0087 Å. researchgate.net The crystal packing is stabilized by intermolecular O—H···N hydrogen bonds and weak C—H···O interactions. researchgate.netiucr.org Furthermore, π-π stacking interactions are observed between the pyridine (B92270) rings of adjacent molecules, with a face-to-face distance of 3.466 (17) Å. researchgate.netiucr.org

Research on metal complexes reveals that this compound often exists in its tautomeric form, 6-methyl-2-oxonicotinate, when coordinating to metal ions. rsc.org This highlights the compound's ability to exist in different isomeric forms, a property crucial to its coordination chemistry. For instance, in various coordination compounds, it has been shown to form complexes with transition metals like Manganese (Mn), Cobalt (Co), Nickel (Ni), and Copper (Cu). rsc.org

| Parameter | Value (for 6-Methylnicotinic acid) | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 3.8788 (8) | researchgate.netiucr.org |

| b (Å) | 13.634 (3) | researchgate.netiucr.org |

| c (Å) | 6.1094 (12) | researchgate.netiucr.org |

| β (°) | 90.51 (3) | researchgate.net |

| V (ų) | 323.07 (12) | iucr.org |

| Z | 2 | iucr.org |

| R-factor | 0.049 | researchgate.netiucr.org |

| Intermolecular Interactions | O—H···N hydrogen bonding, C—H···O hydrogen bonding, π-π stacking | researchgate.netiucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton Environments and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

Studies on related compounds, such as 2,6-dihydroxypyridine, show distinct chemical shifts for protons on the aromatic backbone, indicating different chemical environments. nih.gov The ¹H NMR spectrum for this related molecule suggested a non-symmetric pyridone structure with an N—H proton signal observed at δ = 11.47 ppm and aromatic protons at δ = 7.66, 6.91, and 6.60 ppm. nih.gov

NMR is also instrumental in studying the keto-enol tautomerism that this compound exhibits. ijcps.org The compound can exist as the hydroxy form or the keto form (2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid). ijcps.orgguidechem.com The presence of the labile proton on the hydroxyl group, which is close to the pyridine nitrogen, facilitates this tautomerism. ijcps.org The keto tautomer is often favored and can be stabilized by intramolecular hydrogen bonding. ijcps.org

| Nucleus | Chemical Shift (δ) ppm (Predicted/Related Compounds) | Source |

| ¹H NMR | 2.28 (s, 3H, -CH₃), 6.44 (d, 1H, ring H), 7.92 (d, 1H, ring H) (for 2-amino-6-methylnicotinic acid) | google.com |

| ¹H NMR | 11.47 (s, 1H, N-H), 7.66, 6.91, 6.60 (ring H's) (for 2,6-dihydroxypyridine) | nih.gov |

| ¹³C NMR | Data for specific isomers like 4-hydroxy-6-methylnicotinate and 2,4-dihydroxy-6-methylnicotinic acid are available, showing distinct signals for each carbon atom in the ring and substituent groups. | rsc.orgnih.gov |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides evidence for its key structural features and supports the existence of tautomeric forms. nih.govijcps.org

The presence of a carboxylic acid group is confirmed by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band between 1690-1760 cm⁻¹. libretexts.org The hydroxyl group on the pyridine ring gives rise to an O-H stretching vibration, typically in the 3200-3500 cm⁻¹ region when hydrogen-bonded. libretexts.org The IR spectrum also confirms the pyridine ring structure through characteristic C=C and C-N stretching vibrations. ijcps.org Analysis of the IR spectra of the compound and its metal complexes reveals shifts in the carbonyl and hydroxyl bands, indicating coordination through the carboxylate and the pyridone oxygen, confirming its existence in the oxo-form. ijcps.org

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Source |

| 3300–2500 | O–H Stretch (broad) | Carboxylic Acid | libretexts.orgorgchemboulder.com |

| 3500–3200 | O–H Stretch (H-bonded) | Hydroxyl Group | libretexts.orgorgchemboulder.com |

| 1760–1690 | C=O Stretch | Carboxylic Acid | libretexts.orgorgchemboulder.com |

| ~1670 | C=O Stretch | Keto Tautomer (Amide) | ijcps.orguc.edu |

| 1600–1475 | C=C Stretch (in-ring) | Aromatic Ring | uc.edu |

| 1320–1000 | C–O Stretch | Alcohol, Carboxylic Acid | orgchemboulder.com |

| 400-500 | M-O Stretch | Metal-Oxygen bond (in complexes) | ijcps.org |

UV-Visible Spectroscopy for Electronic Properties and Coordination Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to study its electronic properties and behavior in coordination complexes. When this compound coordinates with transition metal ions like Co(II), Ni(II), and Cu(II), changes in its electronic spectrum are observed. ijcps.org These changes, often appearing as shifts in the absorption maxima (λmax), provide evidence of complex formation and can be used to infer the geometry of the resulting complex, which is often octahedral. ijcps.orgresearchgate.net Studies on coordination compounds with vanadyl cations also utilize UV-Vis spectroscopy to track the formation of different complex species as a function of pH. mdpi.com The formation of coordination compounds typically leads to a hyperchromic effect (an increase in absorbance). mdpi.com

Chromatographic and Mass Spectrometric Techniques for Research Applications

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and related compounds. ruifuchemical.comavantorsciences.com The technique is widely used in quality control to ensure the compound meets a high purity standard, often greater than 98% or 99%. ruifuchemical.comavantorsciences.com

In research applications, reversed-phase HPLC (RP-HPLC) is commonly employed. For instance, in the analysis of related pyrrolopyridine derivatives, an octadecyl (C18) column is used with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH. ptfarm.pl Detection is typically carried out using a UV detector set at a wavelength where the compound exhibits strong absorbance. ptfarm.pl HPLC is also crucial for monitoring the progress of reactions, such as in the synthesis of derivatives where it can separate the desired product from by-products and unreacted starting materials. google.comrsc.org For example, it has been used to quantify the formation of 2-hydroxy-6-methylnicotinic acid as a by-product in the synthesis of 2-amino-6-methylnicotinic acid. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. In the context of this compound, LC-MS plays a crucial role in identifying products that form when the compound degrades under various stress conditions. This is essential for understanding the compound's stability and potential transformation pathways.

The process involves subjecting the parent compound to stressors such as acidic or basic hydrolysis, oxidation, and photolysis, as recommended by international guidelines. nih.gov The resulting mixture is then introduced into the LC-MS system. The liquid chromatography component separates the individual degradation products from the parent compound based on their physicochemical properties. Subsequently, the mass spectrometry component detects and helps identify these separated products by determining their mass-to-charge ratio and fragmentation patterns. nih.gov

In a study on a related compound, a derivative of 2-methoxy-6-methyl-3,4-pyridinedicarboxyimide, LC-MS analysis was instrumental in characterizing its degradation products. ptfarm.pl The researchers observed hydrolysis of the imide bond, leading to the formation of dicarboxylic acid derivatives. ptfarm.pl The (M+1)+ peak for the parent compound was found at an m/z of 395, while its degradation products were characterized by an (M+1)+ ion at m/z 413. ptfarm.pl This data, combined with different retention times in the chromatogram, allowed for the clear identification of the degradation products. ptfarm.pl

The identification process often involves a detailed study of the fragmentation pattern of the protonated parent molecule. mdpi.com By comparing the product ions of the degradation products with those of the original compound, plausible structures for all detected degradation products can be assigned. mdpi.com This systematic approach ensures accurate identification and provides insights into the degradation mechanism.

Table 1: LC-MS Data for a Related Pyridine Derivative

| Compound | Retention Time (min) | (M+1)+ m/z |

|---|---|---|

| Parent Compound II | ~5.0 / ~15.0 | 395 |

| Degradation Product IIA | <2 / <5 | 413 |

| Degradation Product IIB | <2 / <5 | 413 |

Data derived from a study on a derivative of 2-methoxy-6-methyl-3,4-pyridinedicarboxyimide, illustrating the use of LC-MS in distinguishing degradation products. ptfarm.pl

Specialized Analytical Methods

Pulse radiolysis is a sophisticated technique used to study the kinetics of fast reactions involving transient species such as free radicals. This method has been employed to investigate the reactions of α-hydroxyalkyl radicals with 6-methylnicotinic acid (a closely related compound) in aqueous solutions at various pH levels. researchgate.netresearchgate.net

In these studies, it was observed that α-hydroxyalkyl radicals react with 6-methylnicotinic acid, particularly when the nitrogen in the pyridine ring is protonated. researchgate.netresearchgate.net This reaction leads to the formation of radical adducts, which are transient species with specific absorption maxima, typically between 340–350 nm. researchgate.netresearchgate.net These adducts subsequently decay to form pyridinyl-type radicals, which exhibit a maximum absorption at 410 nm. researchgate.netresearchgate.net

The rate constants for these reactions have been determined and show a linear dependence on the reduction potentials of the corresponding α-hydroxyalkyl radicals. researchgate.netresearchgate.net Notably, adducts formed from the reactions with CH3CHOH and CH2OH radicals decay more slowly compared to those formed with (CH3)2COH radicals. researchgate.netresearchgate.net

Table 2: Transient Species in Pulse Radiolysis of 6-Methylnicotinic Acid

| Transient Species | Absorption Maxima (λmax) | Formation Pathway |

|---|---|---|

| Radical Adducts | 340–350 nm | Reaction of α-hydroxyalkyl radicals with protonated 6-methylnicotinic acid. researchgate.netresearchgate.net |

The investigation of non-linear optical (NLO) properties in organic crystals is a significant area of materials science research. Organic compounds with large NLO effects are sought after for applications in optoelectronics and laser technology. mdpi.comnih.gov this compound and its derivatives are among the organic materials studied for their potential NLO properties.

Research in this field often involves growing single crystals of the compound and then characterizing their optical and thermal properties. researchgate.net Techniques such as powder X-ray diffraction (PXRD) are used to confirm the crystallinity of the material. researchgate.net The second harmonic generation (SHG) efficiency, a key NLO property, is often measured using the Kurtz and Perry powder technique with a Nd:YAG laser. researchgate.net

For instance, studies on 6-methylnicotinic acid (6MNA) have shown that its single crystals exhibit an SHG efficiency that is two times greater than that of the standard inorganic material, potassium dihydrogen phosphate (KDP). researchgate.net This indicates its potential suitability for frequency conversion applications. researchgate.net Thermal analysis, through methods like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), is also crucial to determine the thermal stability of the crystals, a critical factor for practical applications. researchgate.net In the case of 6MNA, the crystals were found to be stable up to 213°C. researchgate.net

Table 3: NLO and Thermal Properties of 6-Methylnicotinic Acid (6MNA) Crystals

| Property | Measurement | Significance |

|---|---|---|

| Second Harmonic Generation (SHG) Efficiency | 2 times greater than KDP. researchgate.net | Indicates suitability for frequency conversion applications. researchgate.net |

Theoretical and Computational Chemistry Studies of 6 Hydroxy 2 Methylnicotinic Acid

Computational Approaches to Reaction Mechanisms and Pathways

Computational studies on 6-Hydroxy-2-methylnicotinic acid have significantly contributed to understanding its reactivity, particularly its tautomeric equilibrium. The molecule can exist in two tautomeric forms: the hydroxy form (this compound) and the oxo or pyridone form (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid).

In solution, this compound exhibits prototropy, leading to the formation of the 6-methyl-2-oxonicotinate ligand, which is the form that ultimately participates in coordination with metal ions. ehu.esresearchgate.net To better understand this phenomenon, the geometries of both the 2-hydroxy-6-methylnicotinic acid and its tautomer, H6m2onic, were optimized using Density Functional Theory (DFT), a common computational method for studying electronic structure. ehu.es

More broadly, theoretical calculations have been applied to understand the tautomerism of hydroxynicotinic acids. researchgate.net For the related compound 6-hydroxynicotinic acid, high-level computational methods such as G3MP2 and CBS-QB3 have been employed to study the energetics of its tautomeric forms in the gas phase. researchgate.net These studies have shown that at 298.15 K, there is no significant dominance of either the hydroxy or the oxo tautomer, indicating a delicate energetic balance between the two forms. researchgate.net This is in contrast to other isomers like 2-hydroxynicotinic acid, which favors the oxo form, and 4-hydroxynicotinic acid, which prefers the hydroxy form in the gas phase. researchgate.net The structural studies of 6-hydroxynicotinic acid have confirmed that it crystallizes in the oxo tautomeric form, characterized by the presence of N-H and Cring=O bonds. researchgate.net

The investigation of such tautomeric equilibria is crucial as the specific tautomer present influences the compound's coordination behavior and the resulting properties of its metal complexes.

Theoretical Investigations of Coordination Complexes and Magnetic Properties

Computational chemistry plays a pivotal role in elucidating the magnetic properties of coordination complexes involving the deprotonated form of this compound, 6-methyl-2-oxonicotinate (6m2onic). A notable study involves a series of new compounds formed with first-row transition metal ions, including manganese, cobalt, nickel, and copper. ehu.esresearchgate.netresearchgate.net The magnetic properties of these complexes have been rationalized through a combination of experimental measurements and theoretical calculations.

For copper(II) complexes with the 6m2onic ligand, computational analyses have been instrumental in explaining the observed ferromagnetic exchange interactions. ehu.esresearchgate.net The magnetic direct current (dc) susceptibility and magnetization data for these copper complexes were successfully modeled using broken-symmetry and Complete Active Space Self-Consistent Field (CASSCF) calculations. ehu.esresearchgate.netresearchgate.net These theoretical approaches are essential for understanding the nature and magnitude of magnetic coupling between metal centers.

In a cobalt(II) complex, theoretical calculations were used to understand its field-induced single-molecule magnet (SMM) behavior. researchgate.net The analysis revealed a significant easy-plane magnetic anisotropy, which was further corroborated by ab initio calculations. ehu.esresearchgate.net These calculations helped to explain that the slow magnetic relaxation was best described by Raman and direct processes. ehu.esresearchgate.netresearchgate.net

The table below summarizes the key findings from the theoretical investigations of the magnetic properties of these coordination complexes.

| Metal Complex | Computational Method | Key Theoretical Finding |

| Copper(II) complexes (4Cu and 5Cu) | Broken-symmetry and CASSCF | Explanation of the ferromagnetic exchange observed in magnetic susceptibility and magnetization data. ehu.esresearchgate.netresearchgate.net |

| Cobalt(II) complex (2Co) | Ab initio calculations | Description of the slow magnetic relaxation through Raman and direct processes, supporting the observed field-induced single-molecule magnet behavior. ehu.esresearchgate.netresearchgate.net |

These theoretical investigations not only support experimental observations but also provide a deeper understanding of the structure-property relationships that govern the magnetic behavior of these coordination compounds.

Future Research Directions and Challenges for 6 Hydroxy 2 Methylnicotinic Acid

Identification of Undiscovered Biosynthetic and Degradation Pathways

The complete metabolic journey of 6-hydroxy-2-methylnicotinic acid within biological systems remains partially uncharted territory. While some biosynthetic and degradation routes are established, the existence of undiscovered pathways is highly probable, presenting exciting avenues for future research.

Current understanding points to the degradation of nicotinic acid derivatives by various microorganisms. For instance, several bacterial strains have been isolated that can utilize 6-methylnicotinic acid as their sole source of carbon and energy. nih.gov Evidence suggests that in some of these strains, the initial step of degradation is hydroxylation at the C2 position. nih.gov This is a key transformation in the breakdown of the molecule. The degradation of nicotine (B1678760) itself in certain bacteria, such as Agrobacterium tumefaciens S33, proceeds through a pathway that involves 6-hydroxynicotine, highlighting the environmental relevance of such hydroxylated pyridine (B92270) compounds. nih.gov

However, many of the intermediate steps and the enzymes that catalyze them in these pathways are not fully understood. researchgate.net The intricate network of enzymes involved in the broader vitamin B3 metabolome, from which nicotinic acid derivatives originate, is still being unraveled. nih.gov For example, the precise biosynthetic pathway for nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), a crucial signaling molecule derived from nicotinic acid, is yet to be discovered. nih.gov

Future research will likely focus on identifying novel enzymes and the genes that encode them within these pathways. This could involve a combination of classical microbiology techniques, such as enrichment cultures on specific substrates, with modern multi-omics approaches. Genomic and transcriptomic analysis of microorganisms that metabolize this compound or related compounds can reveal potential catabolic gene clusters. Proteomic and metabolomic studies can then be used to identify the specific enzymes and metabolic intermediates involved. Unraveling these pathways will not only enhance our fundamental understanding of microbial metabolism but could also pave the way for novel biotechnological applications, such as bioremediation and the biocatalytic production of valuable chemicals.

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of this compound and its derivatives is a key area of ongoing research. Current synthetic strategies often involve multi-step processes that may require harsh reaction conditions or the use of hazardous reagents. Therefore, the exploration of novel synthetic routes and innovative catalytic systems is crucial for improving the economic and environmental viability of producing this compound.

One promising approach is the use of biocatalysis, which leverages the high selectivity and efficiency of enzymes to carry out specific chemical transformations. For instance, resting cells of certain bacterial strains have been shown to catalyze the regioselective hydroxylation of nicotinic acid to produce 2-hydroxynicotinic acid, a related and valuable compound. nih.gov The enzyme responsible for this transformation, a nicotinic acid dehydrogenase, has been identified and could potentially be engineered or adapted for the synthesis of other hydroxylated nicotinic acid derivatives. researchgate.net The use of whole-cell biocatalysts or isolated enzymes offers the potential for greener and more cost-effective production processes.

In addition to biocatalysis, the development of novel chemocatalytic systems is also an active area of research. This includes the design of new catalysts that can selectively functionalize the pyridine ring of nicotinic acid derivatives. For example, transition metal-catalyzed oxidation reactions have been explored for the synthesis of related compounds like 6-methylnicotinic acid. However, these methods often suffer from challenges such as low yields and the need for expensive or toxic catalysts. google.com

Future research in this area will likely focus on several key aspects:

Discovery and engineering of novel enzymes: High-throughput screening methods can be used to identify new enzymes with desired catalytic activities for the synthesis of this compound. Protein engineering techniques can then be employed to improve the stability, activity, and selectivity of these enzymes.

Development of novel catalytic systems: This includes the design of new homogeneous and heterogeneous catalysts that can efficiently and selectively catalyze the desired transformations under mild reaction conditions. The use of ionic liquids as catalysts or co-catalysts is also an emerging area of interest. researchgate.net

Process intensification: The development of continuous flow reactors and other process intensification technologies can help to improve the efficiency and scalability of both biocatalytic and chemocatalytic processes. frontiersin.orgmdpi.com

By exploring these novel synthetic routes and catalytic systems, researchers aim to develop more sustainable and economically viable methods for the production of this compound and its derivatives, which are important building blocks for the pharmaceutical and agrochemical industries.

Advanced Mechanistic Studies of Enzymatic Transformations

A detailed understanding of the mechanisms by which enzymes catalyze the transformation of this compound and related compounds is fundamental to harnessing their full potential in biocatalysis and synthetic chemistry. While several enzymes involved in the metabolism of nicotinic acid derivatives have been identified, the intricate details of their catalytic mechanisms often remain to be fully elucidated.

One key area of investigation is the hydroxylation of the pyridine ring. For example, the enzyme 6-methylnicotinate-2-oxidoreductase from Ralstonia/Burkholderia sp. strain DSM 6920 has been shown to regioselectively hydroxylate 6-methylnicotinate (B8608588) at the C2 position to yield 2-hydroxy-6-methylnicotinate. researchgate.net Studies have shown that the oxygen atom incorporated into the product is derived from water, not molecular oxygen, suggesting a nucleophilic attack mechanism. researchgate.net This is in contrast to the electrophilic attack mechanism employed by other hydroxylating enzymes such as P450 monooxygenases. researchgate.net

Future research in this area will likely involve a combination of experimental and computational approaches to gain a deeper understanding of these enzymatic transformations. Key research directions include:

Structural biology: Determining the three-dimensional structures of enzymes in complex with their substrates, products, and cofactors can provide invaluable insights into the active site architecture and the key amino acid residues involved in catalysis.

Spectroscopic techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and X-ray absorption spectroscopy can be used to probe the electronic structure of enzyme active sites and to monitor the catalytic cycle in real-time.

Kinetic isotope effect studies: Measuring the effect of isotopic substitution on the reaction rate can provide detailed information about the transition state structure and the rate-limiting step of the enzymatic reaction.

Computational modeling: Quantum mechanical (QM) and molecular mechanical (MM) calculations can be used to model the reaction mechanism at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.

By combining these advanced techniques, researchers can build a comprehensive picture of the enzymatic transformations involving this compound. This knowledge will be crucial for the rational design of more efficient and selective biocatalysts for a wide range of applications.

Development of Enhanced Analytical Probes and Detection Methods

The ability to accurately and sensitively detect and quantify this compound and its metabolites is crucial for advancing research in this area. The development of enhanced analytical probes and detection methods is therefore a key priority.

Currently, a variety of analytical techniques are employed for the analysis of nicotinic acid derivatives. These include chromatographic methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), which are often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. ptfarm.pl Spectrophotometric methods have also been developed for the determination of related compounds. ptfarm.pl

However, there is a need for the development of more advanced analytical tools with improved performance characteristics. Future research in this area will likely focus on:

Development of novel fluorescent probes: Fluorescent probes offer the potential for real-time monitoring of enzymatic reactions and for imaging the distribution of this compound and its metabolites in living cells. The design of probes with high selectivity and sensitivity is a key challenge.

Development of selective 2'-hydroxyl acylation followed by primer extension (SHAPE) probes: SHAPE is a powerful technique for probing RNA structure. Acylating agents such as 2-methylnicotinic acid imidazolide (B1226674) (NAI) have been developed as SHAPE probes. google.comnih.gov Further development of such probes could provide more detailed insights into the interactions of this compound with RNA.

Integration of analytical techniques: The combination of different analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can provide a more comprehensive picture of the complex mixtures of metabolites found in biological samples.

Development of biosensors: Biosensors based on enzymes or antibodies could provide a rapid and convenient method for the detection of this compound in a variety of sample matrices.

The development of these enhanced analytical probes and detection methods will be essential for advancing our understanding of the biological roles of this compound and for facilitating the development of new applications in medicine and biotechnology.

Overcoming Challenges in Scale-Up of Biocatalytic Processes

While biocatalysis offers significant advantages for the synthesis of this compound and other fine chemicals, the successful transition from laboratory-scale experiments to industrial-scale production presents a number of challenges. scientificupdate.com Overcoming these hurdles is critical for the widespread adoption of biocatalytic processes in the chemical industry.

One of the primary challenges is the stability of the biocatalyst under process conditions. scientificupdate.com Enzymes can be sensitive to factors such as temperature, pH, and the presence of organic solvents, which can lead to a loss of activity over time. scientificupdate.com Another key challenge is the efficient recovery and reuse of the biocatalyst, which is essential for the economic viability of the process. researchgate.net

Future research and development in this area will focus on addressing these challenges through a variety of strategies:

Enzyme immobilization: Immobilizing enzymes on solid supports can improve their stability and facilitate their recovery and reuse. mdpi.com A wide range of immobilization techniques and carrier materials are being explored to optimize the performance of immobilized biocatalysts. mdpi.com

Process engineering: The design of novel reactor configurations, such as packed-bed reactors and membrane reactors, can improve the efficiency and productivity of biocatalytic processes. researchgate.net Continuous processing technologies are also being developed to enable more efficient and cost-effective production. researchgate.net

Downstream processing: The development of efficient and cost-effective methods for the separation and purification of the product from the reaction mixture is another critical aspect of process scale-up. scientificupdate.com This can be particularly challenging due to the complex nature of biological reaction media. scientificupdate.com

Techno-economic analysis: A thorough techno-economic analysis is essential to assess the commercial feasibility of a biocatalytic process and to identify areas for process optimization. scientificupdate.com

By addressing these challenges, researchers and engineers can unlock the full potential of biocatalysis for the sustainable and cost-effective production of this compound and other valuable chemicals.

| Challenge | Potential Solutions |

| Enzyme instability | Enzyme immobilization, protein engineering |

| Biocatalyst recovery and reuse | Immobilization, membrane filtration |

| Low productivity | Process intensification, continuous processing |

| Complex downstream processing | Integrated separation techniques, crystallization |

Integration of Computational and Experimental Research Approaches

The synergy between computational and experimental research approaches is becoming increasingly vital for accelerating progress in the study of this compound. By combining the predictive power of computational modeling with the empirical validation of experimental work, researchers can gain deeper insights into the properties, reactivity, and biological functions of this compound. researchgate.net

Computational chemistry plays a crucial role in predicting the structural and electronic properties of this compound and its derivatives. tandfonline.com For example, density functional theory (DFT) calculations can be used to optimize the geometry of the molecule, predict its spectroscopic properties, and calculate its reactivity towards different reagents. tandfonline.com These theoretical predictions can then be validated through experimental techniques such as X-ray crystallography, NMR spectroscopy, and kinetic studies. researchgate.net

The integration of computational and experimental approaches is particularly valuable in the following areas:

Elucidation of reaction mechanisms: Computational modeling can be used to explore different possible reaction pathways for the synthesis and degradation of this compound, providing insights that can guide the design of new catalysts and reaction conditions. researchgate.net

Design of novel enzymes and catalysts: Computational methods can be used to screen for enzymes with desired catalytic activities and to design mutations that can improve their performance. This can significantly reduce the time and effort required for the experimental development of new biocatalysts.

Interpretation of experimental data: Computational modeling can help to interpret complex experimental data, such as spectroscopic and kinetic data, providing a more detailed understanding of the underlying molecular processes. researchgate.net

Prediction of biological activity: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of this compound derivatives, guiding the synthesis of new compounds with improved therapeutic potential.

Q & A

Basic: What are the recommended storage conditions and handling protocols for 6-Hydroxy-2-methylnicotinic acid to ensure chemical stability?

Methodological Answer:

Store the compound in a cool, dry environment at ambient temperature (10–30°C) in a tightly sealed container to prevent moisture absorption or degradation. Avoid exposure to direct sunlight, ignition sources, and incompatible materials. Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles during handling. For long-term stability, periodic purity checks via HPLC or NMR are recommended, as unsealed containers may lead to hygroscopic degradation .

Basic: How can researchers validate the purity of this compound using analytical techniques?

Methodological Answer:

Purity can be assessed through:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) and UV detection at 254 nm. Compare retention times against a certified reference standard.

- Nuclear Magnetic Resonance (NMR): Analyze and spectra to confirm structural integrity and detect impurities. Key peaks for this compound include aromatic protons (δ 7.5–8.2 ppm) and a methyl group (δ 2.5 ppm).

- Melting Point Analysis: Determine the melting range (e.g., 270–290°C) using a capillary apparatus; deviations >2°C indicate impurities .

Advanced: What methodological challenges arise in synthesizing this compound, and how can reaction intermediates be characterized?

Methodological Answer:

Synthesis challenges include regioselective hydroxylation and avoiding over-oxidation of the methyl group. Key steps:

Intermediate Characterization: Use LC-MS to monitor intermediates (e.g., methyl-protected precursors). For example, a mass-to-charge ratio () of 179.05 [M+H] may indicate a methylated intermediate.

Reaction Optimization: Employ Design of Experiments (DoE) to test variables (temperature, catalyst concentration). For instance, Pd/C (5% w/w) in ethanol at 80°C under gas may improve yield.

Byproduct Analysis: FT-IR can identify carbonyl byproducts (C=O stretch ~1700 cm) from decarboxylation reactions.

Reference analogous protocols for 6-Hydroxy-2-naphthoic acid synthesis, where hydroxylation is achieved via catalytic hydroxylation .

Advanced: How can researchers reconcile discrepancies in reported toxicity data for this compound across studies?

Methodological Answer:

Discrepancies often arise from variations in experimental models or impurity profiles. To address this:

- Toxicological Reassessment: Conduct acute toxicity assays (e.g., OECD 423) using purified batches. For example, LD values in rodents should be compared across studies with documented purity levels.

- Impurity Profiling: Use GC-MS to identify trace contaminants (e.g., residual solvents or oxidation byproducts) that may skew toxicity results.

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from studies like those on nicotinic acid derivatives, adjusting for covariates such as dosage and exposure duration .

Advanced: What in vitro and in vivo models are appropriate for studying the biological activity of this compound?

Methodological Answer:

- In Vitro Models:

- In Vivo Models:

Advanced: How can researchers standardize analytical protocols for this compound to ensure reproducibility across labs?

Methodological Answer:

- Interlaboratory Validation: Follow ISO/IEC 17025 guidelines for method validation. For example, establish consensus HPLC conditions (column type, flow rate) through round-robin testing.

- Reference Material Certification: Collaborate with agencies like NIST to develop certified reference materials (CRMs) with documented purity (>98%).

- Data Reporting Standards: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, including detailed NMR acquisition parameters (e.g., 500 MHz, DMSO-d6 solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.